1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Overview

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using a variety of methods. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, also known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is planar and aromatic . The 1,2,3-triazole ring can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole .Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions. For example, they can undergo N-arylation, N-alkylation, and N-acylation reactions .Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally highly soluble in water . They have a refractive index of approximately 1.498 and a density of about 1.192 g/mL at 25 °C .Scientific Research Applications

Medicinal Chemistry and Drug Development

MPHTC derivatives have been explored for their potential as pharmaceutical agents. Their unique structure facilitates interactions with enzymes and receptors, leading to various biological activities. Notable examples include:

- Anticancer Activity : Some MPHTC derivatives exhibit promising anticancer properties. Researchers have investigated their impact on cancer cell lines, assessing their cytotoxicity and potential as chemotherapeutic agents .

- Antiviral Agents : MPHTC-based compounds have been studied for their antiviral activity. Ribavirin, a broad-spectrum antiviral drug, contains a triazole moiety and has been used in hepatitis treatment .

Material Chemistry

In material science, MPHTC derivatives have been employed for their unique properties:

- Functional Materials : Researchers have explored MPHTC derivatives as building blocks for functional materials. Their ability to form non-covalent bonds with enzymes and receptors makes them valuable for designing novel materials .

Agrochemistry

MPHTC derivatives have potential applications in agrochemicals:

- Pesticides and Herbicides : Although specific examples are not widely documented, the triazole scaffold, including MPHTC, may contribute to the development of effective pesticides and herbicides .

Biological Studies

MPHTC has been investigated in biological research:

- Antiproliferative Activity : A derivative called 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .

Synthetic Chemistry

The synthesis of MPHTC and its derivatives has attracted attention:

- Synthetic Methods : Researchers have explored various synthetic routes to obtain MPHTC compounds. For instance, a method involving alkyne and azido substrates has been reported .

Click Chemistry

MPHTC derivatives have been used in click reactions:

- Click Reaction : MPHTC-based compounds have been tethered to other scaffolds via click chemistry, allowing for the creation of diverse chemical entities .

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Read more IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Read more BMC Chemistry. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Read more

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with its targets. The compound may exhibit inhibitory potential through direct binding with the active site residues of enzymes

Biochemical Pathways

It is known that triazole derivatives can play a role in a variety of biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Result of Action

It is known that triazole derivatives can exhibit a variety of biological activities, which suggests that this compound could have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

1,2,3-Triazoles are of great importance in the fields of chemistry and chemical biology due to their unique properties and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs , suggesting that they will continue to be an area of active research in the future.

properties

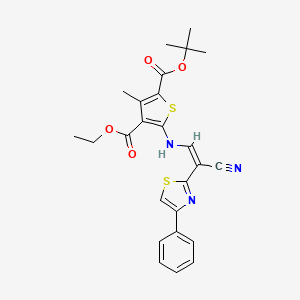

IUPAC Name |

3-methyl-5-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCSQBHJPBFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)

![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)

![N-(4-bromo-3-methylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621294.png)

![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)

![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)